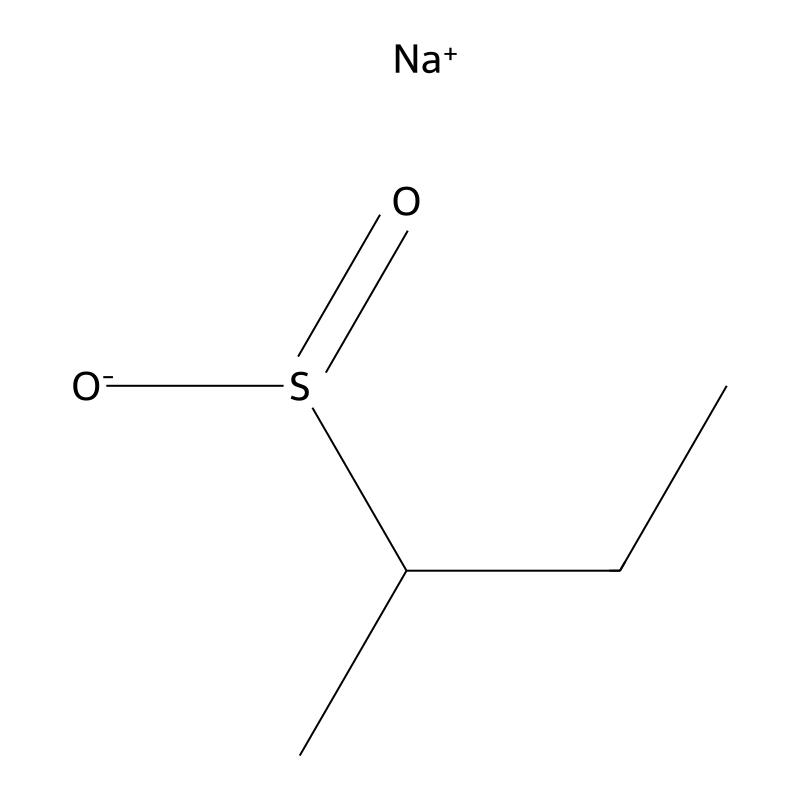

sodium butane-2-sulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

Chemical Properties

Sodium butane-2-sulfinate belongs to a class of organic compounds known as alkanesulfonates. These molecules possess a sulfonate group (SO3-) attached to an alkane chain. Sulfonates are water-soluble and can interact with various biological processes.

Research Potential

The functional groups within sodium butane-2-sulfinate suggest potential research applications. The sulfonate group might enable it to interact with enzymes or proteins involved in cellular signaling or metabolism. The alkane chain could influence its solubility and interaction with biological membranes.

Limited Public Research

Currently, there is a lack of publicly available scientific research directly investigating sodium butane-2-sulfinate. However, researchers often utilize similar alkanesulfonates for various purposes. For instance, some alkanesulfonates serve as detergents to solubilize proteins or membranes in cell biology experiments ().

Sodium butane-2-sulfinate is an organosulfur compound with the molecular formula . It is classified as a sodium sulfinic acid salt, characterized by the presence of a sulfinyl group () attached to a butane backbone. This compound is notable for its versatility in organic synthesis, acting as a precursor for various sulfur-containing compounds and playing a role in numerous

Research on the biological activity of sodium butane-2-sulfinate is limited, but its structural analogs have shown potential in various biological applications. Sulfinate compounds often exhibit antimicrobial properties and may act as antioxidants. The presence of the sulfinyl group can enhance the biological activity of related compounds, suggesting that sodium butane-2-sulfinate may possess similar properties worth exploring further .

Sodium butane-2-sulfinate can be synthesized through various methods:

- Oxidation of Thiols: A common approach involves the oxidation of butanethiol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding sulfone, which can then be converted into the sulfinic salt .

- Alkylation Reactions: Another method includes alkylating sodium sulfinate with appropriate alkyl halides under basic conditions to produce diverse sulfinates .

- Decarboxylation Reactions: Recent studies have also explored using Barton-type decarboxylation reactions to generate structurally varied sodium sulfinates from carboxylic acid precursors .

Interaction studies involving sodium butane-2-sulfinate primarily focus on its reactivity with other chemical species. For instance, it has been shown to interact effectively with electrophiles in nucleophilic substitution reactions. Additionally, research into its interactions with biological molecules could provide insights into its potential therapeutic applications or toxicological profiles.

Sodium butane-2-sulfinate shares similarities with other sodium sulfinates and organosulfur compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium butane-1-sulfinate | Similar structure; differs in position of sulfinyl group | |

| Sodium propanesulfonate | Shorter carbon chain; used in similar reactions | |

| Sodium benzenesulfinate | Aromatic compound; exhibits different reactivity | |

| Sodium methylsulfinate | Smaller size; often used in organic synthesis |

Uniqueness of Sodium Butane-2-Sulfinate

Sodium butane-2-sulfinate is unique due to its specific carbon chain length and the positioning of the sulfinyl group, which influences its reactivity profile compared to other similar compounds. Its ability to participate in a variety of reactions while maintaining stability makes it a valuable compound in synthetic organic chemistry.